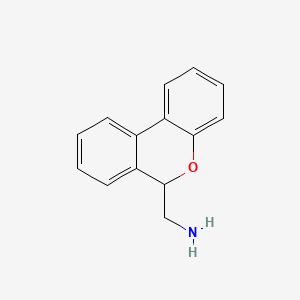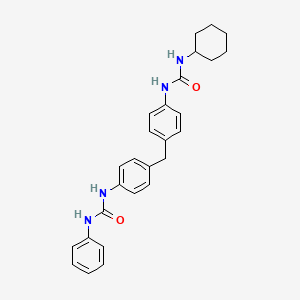
Panosialin-IA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panosialin-IA is a compound isolated from the culture broth of Streptomyces species. It is known for its inhibitory effects on α1,3-fucosyltransferase (Fuc-TVII), an enzyme crucial in the biosynthesis of selectin ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Panosialin-IA is typically isolated from the culture broth of Streptomyces species. The isolation process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification using chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively detailed in the literature.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation of Streptomyces species, followed by extraction and purification processes. The optimization of fermentation conditions, such as temperature, pH, and nutrient composition, would be crucial for maximizing yield .
Analyse Chemischer Reaktionen
Types of Reactions
Panosialin-IA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, vary depending on the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Panosialin-IA has several scientific research applications:
Wirkmechanismus
Panosialin-IA exerts its effects by inhibiting the activity of α1,3-fucosyltransferase (Fuc-TVII). This enzyme is involved in the biosynthesis of selectin ligands, which play a crucial role in cell adhesion processes. By inhibiting Fuc-TVII, this compound suppresses the expression of selectin ligands, thereby reducing selectin-mediated cell adhesion . This mechanism is particularly relevant in the context of inflammation and cancer, where selectin-mediated cell adhesion is a key factor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Panosialin-A: Another inhibitor of α1,3-fucosyltransferase, similar to Panosialin-IA.
Sulfotanone: An alkyl sulfonic acid derivative with similar inhibitory effects on selectin ligand biosynthesis.
Uniqueness
Unlike other similar compounds, this compound has been shown to effectively suppress selectin-mediated cell adhesion, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
102338-86-3 |
|---|---|
Molekularformel |
C21H36O8S2 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
(3-pentadecyl-5-sulfooxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C21H36O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(28-30(22,23)24)18-21(17-19)29-31(25,26)27/h16-18H,2-15H2,1H3,(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
USQVRFZEIYYKND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


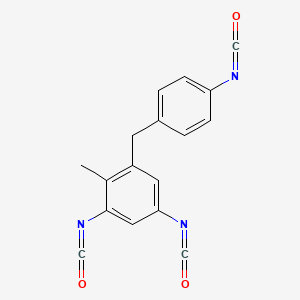
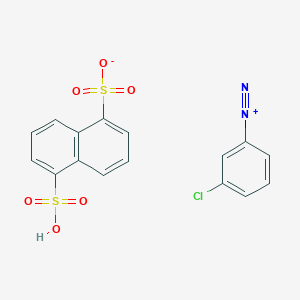

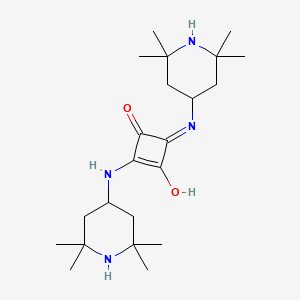

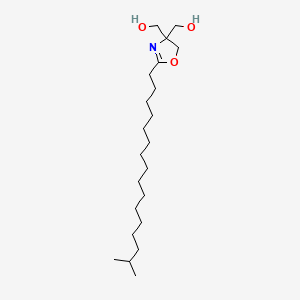
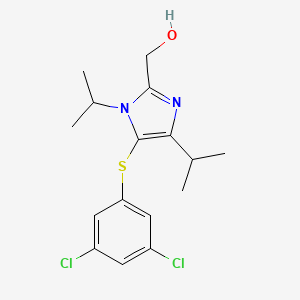
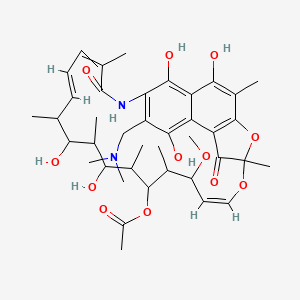
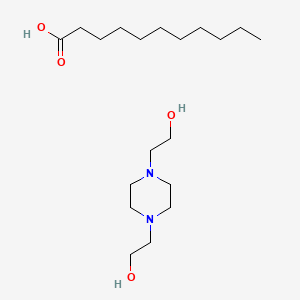

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
